

# Glycyrrhizin (GLR) and its role in modulating immune response

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLR-19    |           |
| Cat. No.:            | B15564982 | Get Quote |

An In-depth Technical Guide to the Immunomodulatory Role of Glycyrrhizin (GLR)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Glycyrrhizin (GLR), the primary bioactive triterpenoid saponin derived from the roots of the Glycyrrhiza glabra (licorice) plant, has a long history in traditional medicine. Modern scientific investigation has unveiled its potent and complex immunomodulatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which GLR modulates the immune response. It details GLR's interaction with key inflammatory mediators and signaling pathways, its influence on various immune cell populations, and its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways to offer a thorough resource for the scientific community.

### **Core Mechanisms of Immunomodulation**

GLR exerts its effects by targeting several critical nodes within the inflammatory cascade. Its action is pleiotropic, involving the direct inhibition of pro-inflammatory molecules and the modulation of intracellular signaling pathways that govern immune cell function.

### **Inhibition of High Mobility Group Box 1 (HMGB1)**



High Mobility Group Box 1 (HMGB1) is a crucial alarmin, or Damage-Associated Molecular Pattern (DAMP), that acts as a late mediator of inflammation. Released by necrotic or activated immune cells, extracellular HMGB1 orchestrates a pro-inflammatory response.[1] GLR has been shown to be a direct inhibitor of HMGB1.[2] It physically binds to the HMGB1 protein, sequestering it and preventing its interaction with its primary receptors, the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptors (TLRs), particularly TLR4.[3] [4] This action effectively neutralizes HMGB1's cytokine-like activity, inhibiting downstream inflammatory phenomena.[1][3] Furthermore, GLR can suppress the expression and release of HMGB1 from macrophages stimulated by lipopolysaccharide (LPS), a major component of Gram-negative bacteria.[5][6]

### Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like Receptors are a class of pattern recognition receptors that play a fundamental role in the innate immune system. TLR4, in particular, recognizes LPS, triggering a potent inflammatory response. GLR has been demonstrated to interfere with the TLR4 signaling pathway.[7][8] By inhibiting the HMGB1/TLR4 axis, GLR can downregulate the activation of downstream signaling cascades.[7][9] This inhibition prevents the recruitment of adaptor proteins like MyD88, leading to reduced activation of key transcription factors responsible for inflammation.[8][10] GLR's effects are not limited to TLR4; it has also been shown to modulate TLR9 signaling, suggesting a broader impact on innate immune recognition.[11]

### Suppression of NF-kB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12][13] A primary mechanism of GLR's anti-inflammatory action is the suppression of the NF-κB pathway.[7][14] By inhibiting upstream signals from TLRs and HMGB1, GLR prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and subsequent gene transcription.[4][7]

Concurrently, GLR modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the p38, JNK, and ERK pathways.[7][14] These pathways are also activated by inflammatory stimuli and contribute to the production of inflammatory mediators.



[14] GLR has been shown to inhibit the phosphorylation of p38 MAPK, which is involved in the expression of TNF- $\alpha$  and IL-6 and the release of HMGB1.[2][5][7]

#### Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells that responds to cellular stress and infection.[15] Its activation leads to the cleavage of caspase-1, which in turn processes the pro-inflammatory cytokines IL-1 $\beta$  and IL-18 into their mature, active forms.[16] GLR and its derivatives have been identified as potent inhibitors of NLRP3 inflammasome activation.[14][15] By interfering with inflammasome assembly and activation, GLR significantly reduces the secretion of IL-1 $\beta$  and IL-18, thereby dampening a powerful inflammatory amplification loop.[16][17] This mechanism is particularly relevant in conditions characterized by excessive inflammasome activity.[15][16]

### **Effects on Immune Cell Populations**

GLR's immunomodulatory effects are manifested through its direct and indirect actions on various immune cells, often guiding their phenotype and function towards a desired response depending on the pathological context.

### Macrophages

GLR exhibits a context-dependent influence on macrophage polarization.

- Pro-M1 Polarization: In some settings, GLR can promote a classically activated (M1) macrophage phenotype. It increases the expression of M1 surface markers like CD80, CD86, and MHC-II and enhances the production of M1-associated cytokines (TNF-α, IL-12, IL-6) and nitric oxide (NO).[18][19] This M1 polarization is associated with enhanced phagocytosis and bactericidal capacity.[18][20] This effect is mediated through the activation of JNK and NF-κB pathways.[19][20]
- Promotion of M2 Polarization: Conversely, in models of neuroinflammation such as traumatic spinal cord injury, GLR promotes the switch from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype.[14][16] It reduces the expression of M1 markers (CD86, iNOS) while increasing M2 markers (CD206, Arg-1), which contributes to attenuated neuroinflammation and tissue repair.[16]



### **Dendritic Cells (DCs)**

DCs are professional antigen-presenting cells that bridge innate and adaptive immunity. GLR significantly impacts their function:

- Maturation and Activation: GLR promotes the maturation of DCs, evidenced by the upregulation of co-stimulatory molecules CD40 and CD86, as well as MHC-II.[21][22]
- Cytokine Production: GLR-treated DCs show increased production of IL-12, a key cytokine
  for driving Th1 responses.[13][21] However, in models of hepatitis, GLR has been shown to
  enhance the production of the anti-inflammatory cytokine IL-10 by liver DCs, highlighting its
  context-specific activity.[23][24]
- T Cell Stimulation: By promoting maturation and IL-12 secretion, GLR-treated DCs enhance the proliferation of allogeneic T cells and steer their differentiation towards a T helper 1 (Th1) phenotype.[13][21]

#### T Cells

GLR indirectly and directly modulates T cell responses, influencing the balance between different T helper subsets.

- Th1/Th2 Balance: By acting on DCs, GLR promotes a Th1-dominant immune response, characterized by increased production of IFN-y, while reducing the production of the Th2 cytokine IL-4.[21][25] This can be beneficial in allergic conditions, which are often Th2driven.
- Th17 and Treg Balance: GLR has been shown to suppress the differentiation of proinflammatory Th17 cells and reduce the associated cytokines IL-17 and IL-22.[24][26]
   Simultaneously, it can enhance the population and activity of CD4+CD25+Foxp3+ regulatory
  T cells (Tregs), which are crucial for maintaining immune tolerance.[25][27]

## Data Presentation: Quantitative Effects of Glycyrrhizin



## Table 1: Effect of Glycyrrhizin on Cytokine and Inflammatory Mediator Production



| Mediator         | Cell/Model<br>System             | GLR Concentration/ Dose  GLR  Characteristics  Characteri |                                             | Reference(s) |
|------------------|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------|--------------|
| Pro-Inflammatory |                                  |                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                |                                             |              |
| TNF-α            | LPS-stimulated<br>RAW264.7 cells | Varies (In vitro)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | Dose-dependent inhibition                   | [5][14][28]  |
| TNF-α            | Psoriasis<br>Patients (serum)    | Combination therapy                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                            | Significant reduction                       | [26]         |
| TNF-α            | Cerebral I/R<br>(rats)           | Pre-treatment                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  | Decreased expression                        | [2]          |
| IL-6             | LPS-stimulated<br>RAW264.7 cells | Varies (In vitro)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | Dose-dependent inhibition                   |              |
| IL-6             | Psoriasis<br>Patients (serum)    | Combination<br>therapy                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         | 36.0% reduction                             | [26]         |
| IL-1β            | LPS-stimulated<br>RAW264.7 cells | Varies (In vitro)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | /aries (In vitro) Dose-dependent inhibition |              |
| IL-1β            | Traumatic SCI<br>(rats)          | 10 mg/kg (oral)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                | Marked reduction                            | [14]         |
| IL-17            | Psoriasis<br>Patients (serum)    | Combination therapy                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                            | 67.9% reduction                             | [26]         |
| IL-18            | Traumatic SCI<br>(rats)          | 10 mg/kg (oral)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                | Marked reduction                            | [14]         |
| HMGB1            | LPS-stimulated<br>RAW264.7 cells | Varies (In vitro)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | Inhibited release<br>& expression           | [5]          |
| NO               | IFN-y-activated macrophages      | Varies (In vitro)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | Enhanced production                         | [20]         |
| NO               | LPS-stimulated<br>RAW264.7 cells | Varies (In vitro)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | Inhibition                                  | [17]         |



| Th1/Th2/Treg-<br>Related |                                        |                    |                      |          |
|--------------------------|----------------------------------------|--------------------|----------------------|----------|
| IL-12                    | Mouse Splenic<br>DCs                   | Varies (In vitro)  | Increased production | [13][21] |
| IFN-γ                    | T cells co-<br>cultured w/ GLR-<br>DCs | Varies (In vitro)  | Increased production | [21]     |
| IL-4                     | T cells co-<br>cultured w/ GLR-<br>DCs | Varies (In vitro)  | Reduced production   | [21]     |
| IL-10                    | Mouse Liver DCs                        | In vivo & In vitro | Enhanced production  | [23]     |
| IL-10                    | T cells co-<br>cultured w/ GLR-<br>DCs | Varies (In vitro)  | Increased production | [21]     |

Table 2: Effect of Glycyrrhizin on Immune Cell Phenotypes and Functions



| Cell Type                     | Parameter                       | Model<br>System            | GLR<br>Treatment                                   | Observed<br>Effect                               | Reference(s |
|-------------------------------|---------------------------------|----------------------------|----------------------------------------------------|--------------------------------------------------|-------------|
| Dendritic<br>Cells            | Maturation<br>Markers           | Mouse<br>Splenic DCs       | In vitro                                           | Upregulation<br>of CD40,<br>CD86, MHC-<br>II     | [21][22]    |
| T Cell<br>Stimulation         | Mixed<br>Lymphocyte<br>Reaction | In vitro                   | Enhanced<br>allogenic T<br>cell<br>proliferation   | [21]                                             |             |
| Macrophages                   | M1<br>Polarization<br>Markers   | Murine<br>BMDMs            | In vitro                                           | Increased<br>CD80, CD86,<br>MHC-II<br>expression | [18][19]    |
| M2<br>Polarization<br>Markers | Traumatic<br>SCI (rats)         | 10 mg/kg<br>(oral)         | Increased<br>CD206, Arg-1<br>expression            | [16]                                             |             |
| Phagocytosis                  | Murine<br>BMDMs                 | In vitro                   | Enhanced<br>uptake of<br>FITC-dextran<br>& E. coli | [18][20]                                         |             |
| T Cells                       | Regulatory T<br>cells (Tregs)   | OVA-<br>sensitized<br>mice | 10-40 mg/kg                                        | Substantially<br>enhanced<br>Treg<br>population  | [25]        |
| Th17 Cells                    | Psoriasis<br>Patients           | Combination<br>therapy     | Significant<br>reduction in<br>Th17<br>percentage  | [26]                                             |             |

# **Key Experimental Protocols In Vitro Macrophage Polarization Assay**



- Cell Isolation: Bone Marrow-Derived Macrophages (BMDMs) are harvested from the femur and tibia of mice. Bone marrow cells are cultured for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF to differentiate them into macrophages.[20]
- Treatment: Adherent BMDMs are treated with various concentrations of Glycyrrhizic Acid (GA, a common synonym for GLR) for 24-48 hours.[18][19]
- Phenotypic Analysis (Flow Cytometry): Cells are harvested and stained with fluorescently-labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, Mannose Receptor). Data is acquired on a flow cytometer and analyzed to determine the percentage of positive cells and mean fluorescence intensity.[18]
- Functional Analysis (Phagocytosis Assay): GA-treated BMDMs are incubated with FITC-labeled dextran or pHrodo-labeled E. coli particles for a defined period (e.g., 1-2 hours). The uptake is quantified by flow cytometry or fluorescence microscopy.[18][20]
- Gene Expression Analysis (qPCR): RNA is extracted from treated cells, reverse-transcribed to cDNA, and subjected to quantitative PCR to measure the mRNA expression levels of M1 genes (e.g., iNOS, TNFa) and M2 genes (e.g., Arg1, Ym1).[19]

## Dendritic Cell Maturation and T Cell Co-culture (Mixed Lymphocyte Reaction)

- DC Isolation: Splenic DCs are isolated from mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) with CD11c microbeads.[21]
- DC Treatment: Isolated DCs are cultured with varying concentrations of GLR for 24 hours. A
  positive control, such as LPS, is often used.
- DC Maturation Analysis: After treatment, DCs are stained with fluorescent antibodies against
  maturation markers (CD40, CD86, MHC-II) and analyzed by flow cytometry.[21] The
  supernatant is collected to measure cytokine production (e.g., IL-12) by ELISA.[21]
- T Cell Isolation: Naive CD4+ T cells are isolated from the spleens of allogeneic mice (e.g., BALB/c) using a negative selection kit.



- Co-culture (MLR): GLR-treated DCs are washed and co-cultured with the isolated allogeneic
   T cells at a specific ratio (e.g., 1:5 or 1:10 DC:T cell) for 3-5 days.
- T Cell Proliferation Assay: T cell proliferation is measured by incorporating a fluorescent dye like CFSE prior to co-culture and measuring its dilution by flow cytometry, or by using a BrdU incorporation assay.[21]
- T Cell Cytokine Analysis: Supernatants from the co-culture are collected at the end of the incubation period, and the concentrations of key cytokines (e.g., IFN-γ, IL-4, IL-10) are measured by ELISA to determine the T helper cell polarization profile.[21]

Visualizations: Signaling Pathways and Cellular Interactions

Diagram 1: Core Anti-inflammatory Signaling Pathways Modulated by GLR





Click to download full resolution via product page



Caption: GLR inhibits inflammation by binding HMGB1 and suppressing TLR4, MAPK, NF-κB, and NLRP3 pathways.

## Diagram 2: GLR's Modulation of Dendritic Cell - T Cell Interaction



Click to download full resolution via product page

Caption: GLR promotes DC maturation and IL-12 production, driving naive T cells to a Th1 phenotype.

Check Availability & Pricing

## Diagram 3: Context-Dependent Influence of GLR on Macrophage Polarization



Click to download full resolution via product page

Caption: GLR's effect on macrophage polarization is context-dependent, promoting M1 or M2 phenotypes.

### **Conclusion and Future Directions**

Glycyrrhizin is a multifaceted immunomodulatory agent with well-defined molecular targets. Its ability to inhibit HMGB1, suppress the TLR4-NF- $\kappa$ B/MAPK signaling axis, and block NLRP3 inflammasome activation establishes it as a potent anti-inflammatory compound. Furthermore, its capacity to modulate the function and differentiation of key immune cells—including macrophages, dendritic cells, and T cells—underscores its potential for therapeutic intervention in a wide array of immune-mediated diseases.

While the preclinical evidence is strong, the translation of GLR into clinical practice requires addressing challenges such as poor oral bioavailability and potential side effects like



pseudoaldosteronism with prolonged high-dose use.[12][14] Future research should focus on the development of novel delivery systems to enhance bioavailability and target specificity. Further large-scale, placebo-controlled clinical trials are essential to rigorously establish its efficacy and safety profile for specific inflammatory conditions. The continued exploration of GLR and its derivatives offers a promising avenue for the development of new-generation immunomodulatory therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Protective Effect of Glycyrrhizin, a Direct HMGB1 Inhibitor, on Focal Cerebral Ischemia/Reperfusion-Induced Inflammation, Oxidative Stress, and Apoptosis in Rats | PLOS One [journals.plos.org]
- 3. Brief report on the HMGB1-antagonism exerted by glycyrrhizin could be fruitful against COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyrrhizin regulates rat TMJOA progression by inhibiting the HMGB1-RAGE/TLR4-NFκB/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition effect of glycyrrhizin in lipopolysaccharide-induced high-mobility group box 1 releasing and expression from RAW264.7 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressive effect of glycyrrhizic acid against lipopolysaccharide-induced neuroinflammation and cognitive impairment in C57 mice via toll-like receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 10. Suppressive effect of glycyrrhizic acid against lipopolysaccharideinduced neuroinflammation and cognitive impairment in C57 mice via toll-like receptor 4 signaling

### Foundational & Exploratory





pathway | Food & Nutrition Research [foodandnutritionresearch.net]

- 11. Glycyrrhizin Interacts with TLR4 and TLR9 to Resolve P. aeruginosa Keratitis PMC [pmc.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. scienceopen.com [scienceopen.com]
- 14. mdpi.com [mdpi.com]
- 15. NLRP3 Inflammasome Pharmacological Inhibitors in Glycyrrhiza for NLRP3-Driven Diseases Treatment: Extinguishing the Fire of Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral treatment with glycyrrhizin inhibits NLRP3 inflammasome activation and promotes microglial M2 polarization after traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycyrrhizin mitigates acute lung injury by inhibiting the NLRP3 inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycyrrhizic Acid Promotes M1 Macrophage Polarization in Murine Bone Marrow-Derived Macrophages Associated with the Activation of JNK and NF-kB PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Glycyrrhizic Acid Promotes M1 Macrophage Polarization in Murine Bone Marrow-Derived Macrophages Associated with the Activation of JNK and NF-kB | Semantic Scholar [semanticscholar.org]
- 20. Glycyrrhizic Acid Promotes M1 Macrophage Polarization in Murine Bone Marrow-Derived Macrophages Associated with the Activation of JNK and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of glycyrrhizin on maturation and T cell stimulating activity of dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Glycyrrhizin enhances interleukin-10 production by liver dendritic cells in mice with hepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders [mdpi.com]
- 25. Immunoregulatory effects of glycyrrhizic acid exerts anti-asthmatic effects via modulation of Th1/Th2 cytokines and enhancement of CD4(+)CD25(+)Foxp3+ regulatory T cells in ovalbumin-sensitized mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Glycyrrhizin combined with acitretin improve clinical symptom of psoriasis via reducing Th17 cell differentiation and related serum cytokine concentrations - PMC



[pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Glycyrrhizin (GLR) and its role in modulating immune response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564982#glycyrrhizin-glr-and-its-role-in-modulating-immune-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com